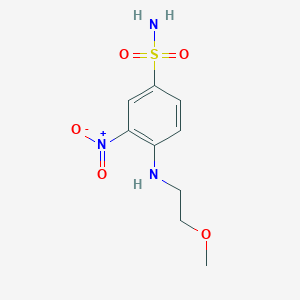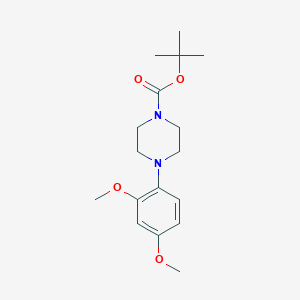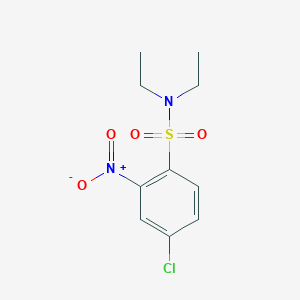![molecular formula C11H7ClN4S B13869657 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a chlorine atom and a pyridin-2-yl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a pyridin-2-yl group in the presence of N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its antimicrobial properties make it a candidate for use in the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the metabolic processes of microorganisms, leading to their death. Additionally, the compound’s ability to interact with DNA and other cellular components may contribute to its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: This compound has similar structural features but differs in the substitution pattern on the pyridine ring.
2-chloro-N-(4-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. Its ability to inhibit acetyl-CoA carboxylase and its antimicrobial and anticancer activities make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H7ClN4S |
|---|---|
Poids moléculaire |
262.72 g/mol |
Nom IUPAC |
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-11-14-7-4-6-17-9(7)10(16-11)15-8-3-1-2-5-13-8/h1-6H,(H,13,14,15,16) |
Clé InChI |
OGIQUGMMQOKGOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=NC(=NC3=C2SC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)



![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)









